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molecular formula C13H14N2O3 B8446019 1-(3-Hydroxymethyl-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

1-(3-Hydroxymethyl-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester

Cat. No. B8446019
M. Wt: 246.26 g/mol
InChI Key: BAJSCRJTUUXVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939556B2

Procedure details

To a solution of compound 6 (1.50 g, 4.2 mmol) in THF (18 mL) was added tetrabutylammonium fluoride (1.58 g, 5 mmol) and refluxed at 70° C. for 12 h. After concentration, the residue was purified by filter column using 4% methanol in chloroform to give alcohol 7 (810 mg, 79%) as pale yellow gum.
Name
compound 6
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17](C)(C)[O:18][SiH2]C(C)(C)C)[CH:12]=2)[CH:10]=1)=[O:5])[CH3:2].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][OH:18])[CH:12]=2)[CH:10]=1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
compound 6
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=CN(C1)C1=CC(=CC=C1)C(O[SiH2]C(C)(C)C)(C)C
Name
Quantity
1.58 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified
FILTRATION
Type
FILTRATION
Details
by filter column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1)C1=CC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 810 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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